molecular formula C12H14O B13449917 {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol

Katalognummer: B13449917
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: MYYWWLIPEWVMAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol typically involves the cyclopropanation of indene derivatives followed by functional group modifications. One common method includes the reaction of indene with diazomethane to form the cyclopropane ring, followed by methylation and subsequent reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanal and {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific reducing agent and conditions used.

    Substitution: Halogenated derivatives and other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

(1-methyl-6,6a-dihydro-1aH-cyclopropa[a]inden-1-yl)methanol

InChI

InChI=1S/C12H14O/c1-12(7-13)10-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11,13H,6-7H2,1H3

InChI-Schlüssel

MYYWWLIPEWVMAO-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2C1C3=CC=CC=C3C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.